![molecular formula C22H25N3O3 B2869223 1-(4-ethoxyphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 890640-55-8](/img/structure/B2869223.png)
1-(4-ethoxyphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Description
1-(4-ethoxyphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one, also known as EMBI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EMBI is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Palladium(II) and Platinum(II) Complexes
A study by Ghani and Mansour (2011) explored the synthesis of palladium(II) and platinum(II) complexes containing benzimidazole ligands, potentially as anticancer compounds. These complexes were analyzed using various physico-chemical techniques, including density functional theory and natural bond orbital analysis, indicating strong coordination bonds and square-planar geometries around the metallic center. The complexes showed activity against various cancer cell lines, highlighting their potential in cancer treatment (Ghani & Mansour, 2011).
Synthesis of Novel Polyimides
Zhang et al. (2005) focused on synthesizing novel polyimides derived from aromatic diamine monomers containing pyridine units. The resulting polyimides exhibited exceptional thermal and thermooxidative stability, with high glass-transition temperatures, and were predominantly amorphous. These properties suggest potential applications in materials science, particularly in high-temperature stable polymers (Zhang et al., 2005).
Low-Cost Emitters with Large Stokes' Shift
Volpi et al. (2017) synthesized a series of imidazo[1,5-a]pyridine derivatives as low-cost emitters with large Stokes' shifts. These compounds were characterized by spectroscopic and crystallographic techniques, and their optical properties were correlated with their chemical structures. They have potential applications in the development of luminescent materials (Volpi et al., 2017).
Benzimidazole Derivatives as EGFR Inhibitors
Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, investigating their properties as EGFR inhibitors. The study used density functional theory and molecular docking to understand the anti-cancer properties of these compounds. It was found that these compounds have the potential as anti-cancer agents due to their stable states and inter-molecular hydrogen bonding with the EGFR binding pocket (Karayel, 2021).
(H+,K+)-ATPase Inhibiting Benzimidazoles
Kohl et al. (1992) studied [(pyridylmethyl)sulfinyl]benzimidazoles, a class of potent antisecretory (H+,K+)-ATPase inhibitors. These inhibitors need to be activated by acid to form their active principle, the cyclic sulfenamide. This research led to the selection of pantoprazole as a clinical drug candidate, highlighting its potential in treating gastric acidity-related disorders (Kohl et al., 1992).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-3-28-18-10-8-17(9-11-18)25-15-16(14-21(25)26)22-23-19-6-4-5-7-20(19)24(22)12-13-27-2/h4-11,16H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYJISJZOWQUSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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